molecular formula C13H12BrN3O4S B2716903 5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide CAS No. 2034586-79-1

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide

Cat. No. B2716903
CAS RN: 2034586-79-1
M. Wt: 386.22
InChI Key: ITAUQURBFKIGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H12BrN3O4S and its molecular weight is 386.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

One study focuses on the synthesis of related compounds through the reaction of naphthalen-1-amine with furan-2-carbonyl chloride, leading to N-(1-Naphthyl)furan-2-carboxamide. This compound was further processed to obtain a thioamide derivative, which upon oxidation, yielded 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, highlighting the reactivity and potential for further chemical modifications of compounds within this class (Aleksandrov & El’chaninov, 2017).

Pharmacological Activity

Another area of research includes the evaluation of pharmacological activities. For instance, compounds with similar structures have been synthesized and tested for their biological activities. Some compounds demonstrated promising results in vitro against certain strains of bacteria and fungi, showcasing the potential for these compounds to act as antimicrobial agents. Furthermore, specific derivatives showed significant nematicidal activity, indicating their potential utility in agricultural applications to control nematode populations (Reddy, Rao, Yakub, & Nagaraj, 2010).

Anticancer Evaluation

In the realm of anticancer research, derivatives containing thiadiazole and benzamide groups have been synthesized and assessed for their anticancer activity against various human cancer cell lines. These studies revealed certain compounds exhibiting promising GI50 values, suggesting their potential as anticancer agents. The research also included molecular docking studies to elucidate the possible mechanisms of action, along with ADMET predictions to assess the drug-likeness of these compounds (Tiwari et al., 2017).

Novel Azines and Azolotriazines Synthesis

Furthermore, studies have explored the synthesis of novel azines and azolotriazines incorporating dibromobenzofuran moieties. This research showcases the versatility of enaminone derivatives as precursors for synthesizing a variety of heterocyclic compounds, potentially useful in developing new pharmaceuticals (Sanad & Mekky, 2018).

properties

IUPAC Name

5-bromo-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O4S/c1-16-9-4-3-8(7-10(9)17(2)22(16,19)20)15-13(18)11-5-6-12(14)21-11/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAUQURBFKIGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.